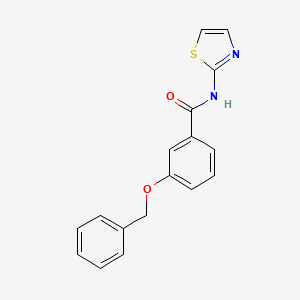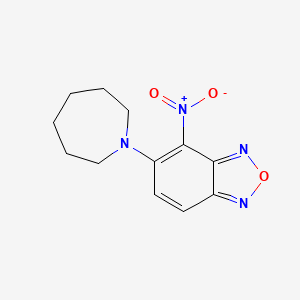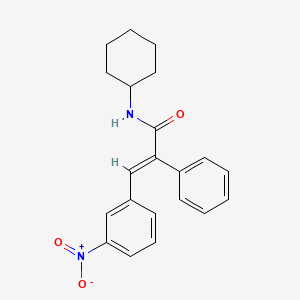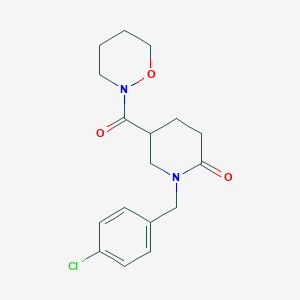![molecular formula C18H24N2O3 B5035511 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Research on compounds similar to "N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide" often focuses on their synthesis, crystal structure, and potential applications due to their unique chemical structures and properties. These studies contribute to our understanding of cyclohexene derivatives and their interactions, providing insights into their potential uses in various fields.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including Michael-Aldol condensation, Cope rearrangement, and Claisen-type rearrangement reactions. For example, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a similar compound, is achieved through a Cope rearrangement of divinyl-cyclopropane, followed by dichlorodicyanobenzoquinone usage and O-methylation of the resulting enolate anion (Bradbury, Gilchrist, & Rees, 1982).
Molecular Structure Analysis
Crystal structure analysis of related compounds reveals various conformations, such as chair conformation for the cyclohexene ring and envelope conformations for other cyclic components. Intramolecular hydrogen bonds and C-H⋯O interactions influence the molecular stability and conformation (Hernández-Ortega et al., 2001).
Chemical Reactions and Properties
Compounds within this chemical family undergo various reactions, including skeletal rearrangement at elevated temperatures, cycloaddition reactions, and acid-catalyzed methyl group migration. These reactions demonstrate the reactivity and potential for transformation of these compounds, enabling the synthesis of diverse derivatives (Bradbury, Gilchrist, & Rees, 1982).
Physical Properties Analysis
Physical properties, such as crystal system, cell parameters, and transparency in the visible region, are characterized using techniques like X-ray diffraction, UV-visible, and thermal analysis. These studies provide valuable information on the stability, solubility, and suitability of these compounds for various applications (Shruthi et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity under different conditions and interaction with other molecules, are crucial for understanding the behavior of these compounds. For instance, the use of 2-(methoxycarbonyl)ethyl as a removable N-protecting group in syntheses highlights the versatility and functionalizability of these molecules (Ha et al., 2015).
Wirkmechanismus
Target of Action
The compound, also known as “Cambridge id 6852546” or “AB00121315-01”, primarily targets the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is a protein that transports neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles for storage until needed for release during neurotransmission .
Mode of Action
The compound acts as an inhibitor of VMAT2, reducing dopamine storage and release . By inhibiting VMAT2, the compound diminishes dopamine release, which in turn curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum .
Biochemical Pathways
The inhibition of VMAT2 affects the dopamine neurotransmission pathway. By reducing the storage and release of dopamine, the compound trims dopamine release in the motor striatum . This results in stronger “stop” signals and weaker “go” signals, leading to robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of conditions like tardive dyskinesia .
Pharmacokinetics
Pharmacokinetics is the study of how the body handles administered drugs . It involves understanding how the plasma concentration of a drug changes with time when the dose and interval between doses are changed, or when infusions of a drug are used
Result of Action
The primary result of the compound’s action is the reduction of abnormal involuntary hyperkinetic movements, such as those seen in tardive dyskinesia . By inhibiting VMAT2 and reducing dopamine release, the compound helps to balance the “stop” and “go” signals in the motor striatum, leading to a decrease in these involuntary movements .
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-13-8-9-16(23-2)15(12-13)20-18(22)17(21)19-11-10-14-6-4-3-5-7-14/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQOZMGHAJPRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)


![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)

![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)

![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
